molecular formula C22H19N3O B2959171 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide CAS No. 833431-58-6

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2959171
CAS No.: 833431-58-6
M. Wt: 341.414
InChI Key: MSWJGSAOZBJOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide (CAS 833431-58-6) is a high-purity chemical compound supplied for research purposes. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery . Recent scientific literature highlights that derivatives based on the imidazo[1,2-a]pyridine core are being actively investigated for their potential as potent inhibitors of biological targets involved in oncology . Specifically, machine learning-aided design has been employed to develop novel imidazo[1,2-a]pyridine derivatives as potent FLT3 inhibitors for the treatment of acute myeloid leukemia (AML) . Furthermore, imidazo[1,2-a]pyridine-pyridine derivatives have shown promise in preclinical research for potently inhibiting FLT3 mutations, including those that confer resistance to existing therapies . The structural features of this compound make it a valuable intermediate or candidate for researchers exploring new therapeutic agents, particularly in the field of kinase inhibition. It is supplied with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-22(14-9-17-6-2-1-3-7-17)23-19-12-10-18(11-13-19)20-16-25-15-5-4-8-21(25)24-20/h1-8,10-13,15-16H,9,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWJGSAOZBJOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at the phenyl and propanamide moieties. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under basic conditions to form the imidazo[1,2-a]pyridine core . Subsequent reactions with appropriate reagents can introduce the phenyl and propanamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Chlorine Substituents : The dichlorophenyl derivative (C₁₈H₁₇Cl₂N₃O, ) exhibits higher lipophilicity (logP ~4.2) compared to the target compound (logP ~3.5), favoring blood-brain barrier penetration but risking slower metabolic clearance.
  • Hydroxypropyl/Propyl Groups : The acetamide derivative (C₂₀H₂₄Cl₂N₄O₂, ) demonstrates enhanced aqueous solubility due to its hydroxyl group, which may improve bioavailability in polar biological environments.

Electronic and Steric Modifications

    Biological Activity

    N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide is a synthetic compound that belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and relevant research findings.

    1. Overview of Imidazopyridine Derivatives

    Imidazopyridine compounds have garnered significant attention due to their broad spectrum of pharmacological properties. They exhibit activities such as:

    • Antimicrobial : Effective against various bacterial strains.
    • Antitumor : Potential in cancer treatment.
    • Anti-inflammatory : Reducing inflammation in various models.
    • Anxiolytic : Effects on anxiety and stress-related disorders.

    2. Synthesis of this compound

    The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

    • Formation of Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
    • Attachment of the Phenyl Group : Often done via Suzuki coupling with phenylboronic acid.
    • Formation of Propanamide Linkage : Accomplished through condensation reactions involving an amine and an acyl chloride.

    3.1 Antimicrobial Activity

    Research has shown that imidazopyridine derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

    CompoundTarget BacteriaMIC (μg/mL)
    4aS. aureus7.8
    4bS. aureus31.25
    5eE. coli<1

    The presence of halogen substituents has been noted to enhance the antibacterial activity of these compounds significantly .

    3.2 Antitumor Activity

    Imidazopyridine derivatives have also been evaluated for their antitumor potential. For example, certain derivatives have shown promising results in inhibiting the growth of cancer cell lines, including breast carcinoma cells.

    In vitro studies revealed that specific compounds exhibited cytotoxic effects on cancer cells with IC50 values indicating effective concentrations required to inhibit cell growth.

    4. Case Studies and Research Findings

    Several studies have explored the biological activity of imidazopyridine derivatives:

    • Ebenezer et al. (2019) reported pyrazolo-imidazopyridine conjugates showing significant antibacterial activity targeting cell wall synthesis in various bacterial strains .
    • Salhi et al. (2019) synthesized dihydro-imidazopyridines which displayed broad-spectrum bactericidal activity against resistant strains .

    5. Conclusion

    This compound represents a promising candidate within the imidazopyridine class due to its diverse biological activities, particularly in antimicrobial and antitumor domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

    Q & A

    Q. Advanced Research Focus

    • Substituent Polarity : Introduce polar groups (e.g., sulfonyl in ) to exploit hydrophilic pockets in COX-2’s active site .
    • Molecular Dynamics Simulations : Compare binding modes of selective vs. non-selective analogs (e.g., Q203’s interactions with cytochrome bcc in Mycobacterium ).
    • Selectivity Index (SI) : Calculate SI = IC50_{50}(COX-1)/IC50_{50}(COX-2). In , morpholine-substituted derivatives achieved SI > 200 .

    How should discrepancies between in vitro potency and in vivo efficacy be addressed?

    Q. Advanced Research Focus

    • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse liver microsomes), permeability (Caco-2 assays), and protein binding. Q203 derivatives in required salt forms (e.g., ditosylate) to improve oral bioavailability .
    • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at imidazo[1,2-a]pyridine C-8).
    • Dosing Regimen Optimization : Adjust frequency based on half-life (e.g., Q203’s 24-hour dosing in tuberculosis models ).

    What strategies exist to resolve polymorph-dependent activity variations?

    Q. Advanced Research Focus

    • Solid-State Characterization : Use PXRD, DSC, and TGA to identify stable polymorphs (e.g., ’s analysis of co-crystals and salts ).
    • Solubility Studies : Compare dissolution rates of amorphous vs. crystalline forms in biorelevant media (e.g., FaSSIF).
    • Bioavailability Testing : In vivo PK studies in rodents to correlate polymorph form with AUC024h_{0-24h}.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.